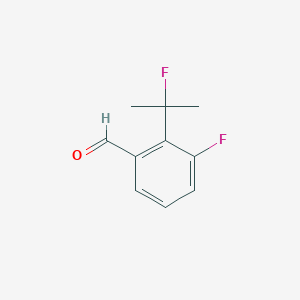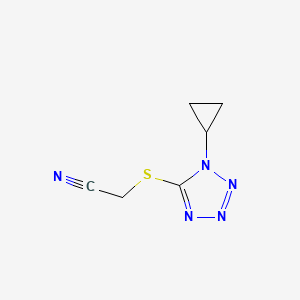
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is an organic compound with the molecular formula C13H14ClNO3 It is a derivative of cyclopropane, featuring a chlorophenyl group and a glycinate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by esterification with methanol and glycine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
- 1-methyl-1-(1-methylethyl)-cyclopropane
Uniqueness
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a glycinate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H14ClNO3 |
|---|---|
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
methyl 2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]acetate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-11(16)8-15-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,17) |
Clé InChI |
PUHZBEUUCZRHRY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C1(CC1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)

![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)




![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)

